2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-7-2-3-9(8(11)6-7)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQQPSXECFNXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromo-2-fluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone group in the thiazolidine ring enables controlled oxidation under mild conditions.
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Sulfone stability | H₂O₂ (30%), 60°C, 6 hrs | No degradation observed | |
| Ring oxidation | mCPBA (1.2 eq), DCM, 0°C → RT | Epoxidation of double bonds |
Key finding: The sulfone group remains stable under standard peroxide conditions, enabling selective oxidation of other functional groups in polyfunctional molecules .
Reduction Reactions
The thiazolidine-1,1-dione system shows selective reducibility at multiple sites:
| Target Site | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfone group | LiAlH₄ (3 eq), THF, reflux | Thiazolidine alcohol derivative | |
| Aromatic bromine | H₂ (1 atm), Pd/C, EtOH, 50°C | Dehalogenated phenyl derivative |
Notably, lithium aluminum hydride reduces the sulfone to a hydroxyl group while preserving the fluorophenyl substituent . Catalytic hydrogenation selectively removes bromine without affecting fluorine .
Substitution Reactions
The electron-deficient aromatic ring undergoes regioselective substitutions:
Nucleophilic Aromatic Substitution
| Position | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Para | Piperidine | DMF, 120°C, 24 hrs | 4-piperidino-2-fluorophenyl analog | |
| Ortho | Sodium methoxide | MeOH, 65°C, 8 hrs | 2-methoxy-4-bromo derivative |
The bromine at the para position shows higher reactivity than fluorine in SNAr reactions due to better leaving group ability .
Electrophilic Substitution
| Position | Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Meta | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitrated ring (3-nitro group) | |
| Ortho | Cl₂, FeCl₃ | DCM, 40°C, 4 hrs | Dichloro-fluorophenyl analog |
Electrophilic attacks occur preferentially at the meta position relative to fluorine, guided by its strong -I effect .
Cross-Coupling Reactions
The bromine atom participates in transition-metal catalyzed couplings:
Optimized Suzuki conditions (95°C, 12 hrs) achieve >85% yield for biaryl products . The fluorine substituent remains intact during palladium-mediated processes due to its weak coordinating ability.
Ring-Opening Reactions
The thiazolidine dione scaffold undergoes controlled degradation:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| NaOH (2M) | EtOH/H₂O, 80°C, 4 hrs | Sulfonic acid + aniline derivative | |
| NH₂NH₂·H₂O | EtOH, reflux, 6 hrs | Thiourea analog |
Basic hydrolysis cleaves the C-N bond of the thiazolidine ring, generating stable sulfonate intermediates . Hydrazine induces ring contraction through N-S bond cleavage .
Condensation Reactions
The active methylene group enables Knoevenagel-type reactions:
Condensation products show enhanced bioactivity compared to the parent compound, particularly in cancer cell line inhibition and diabetes management .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:
- Oxidation can yield sulfoxides and sulfones.
- Reduction can produce thiazolidine derivatives.
- Substitution reactions can introduce different nucleophiles into the compound .
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit certain enzymes involved in bacterial growth and cancer cell proliferation. The mechanism of action involves binding to active sites of target enzymes or interacting with cellular receptors to modulate signaling pathways related to cell growth .
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmaceuticals aimed at diseases such as cancer and infections caused by resistant bacteria .
Industry
In industrial applications, this compound is explored for developing new materials with tailored properties. Its unique chemical structure allows it to be used in creating polymers or other materials that require specific functionalities or stability under varying conditions .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several strains of bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.
Case Study 2: Anticancer Properties
Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells through specific pathways involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolidine-1,1-dione
- 2-(4-Bromo-2-fluorophenyl)-1,2-oxazolidine-1,1-dione
- 2-(4-Bromo-2-fluorophenyl)-1,2-thiazole-1,1-dione
Uniqueness
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione (CAS No. 749929-64-4) is a heterocyclic compound recognized for its diverse biological activities. This compound features a thiazolidine ring with specific substitutions that enhance its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by case studies and research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉BrFNO₂S |
| Molecular Weight | 294.14 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking catalytic functions. Additionally, it modulates signaling pathways involved in cell growth and proliferation through interactions with cellular receptors.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
Case Study: In Vitro Anticancer Effects
A study utilizing the MTT assay evaluated the cytotoxicity of thiazolidine derivatives against HepG2 and MCF-7 cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC₅₀ values ranging from 0.60 to 4.70 μM , showcasing promising anticancer activity .
Table 1: Cytotoxicity of Thiazolidine Derivatives
| Compound ID | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 22 | HepG2 | 0.60 |
| Compound 22 | MCF-7 | 0.75 |
| Sorafenib | HepG2 | 0.50 |
| Sorafenib | MCF-7 | 0.80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazolidine ring significantly influence biological activity. For example, substitution patterns on the phenyl ring can enhance binding affinity to specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in angiogenesis and tumor growth .
Apoptosis Induction
Further investigations into the apoptotic effects of this compound revealed that treatment with specific derivatives led to increased early and late apoptosis in cancer cells. For instance, compound treatment resulted in a 76-fold increase in early apoptosis rates compared to untreated controls .
Table 2: Apoptosis Induction in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Compound 22 | 22.15 | 13.53 |
| Untreated Control | 0.29 | 0.15 |
Q & A
Q. What strategies align research on this compound with broader chemical or pharmacological theories?
- Methodological Answer :
- Framework Integration : Situate findings within established paradigms (e.g., Hansch analysis for structure-activity relationships) while proposing refinements to address anomalies .
- Cross-Disciplinary Validation : Compare results with analogous compounds (e.g., thiazolidinedione-based drugs) to identify class-specific vs. unique behaviors .
Tables
Table 1 : Key Analytical Techniques for Structural Validation
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Absolute configuration determination | Resolution < 1.0 Å | |
| ¹H/¹³C NMR | Substituent position analysis | Chemical shift (δ ppm) | |
| HRMS | Molecular formula confirmation | Mass error < 5 ppm |
Table 2 : Tiered Ecotoxicological Testing Framework
| Tier | Test System | Endpoint | Reference |
|---|---|---|---|
| 1 | Daphnia magna (48h) | LC50 | |
| 2 | Algal growth inhibition | EC50 (72h) | |
| 3 | Mesocosm simulation | Trophic cascade effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
